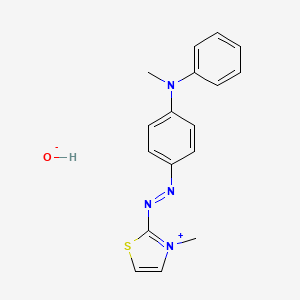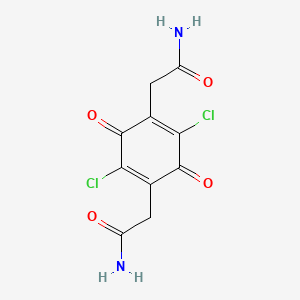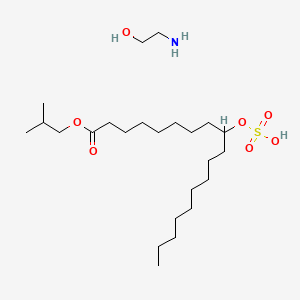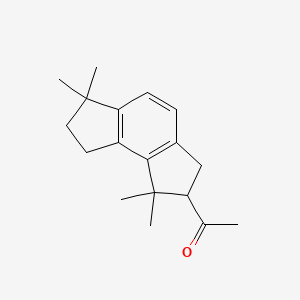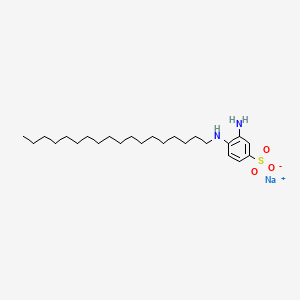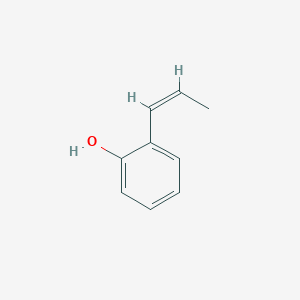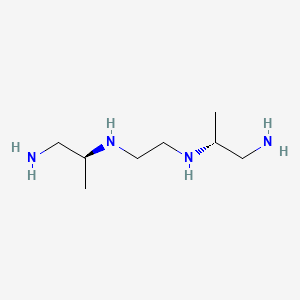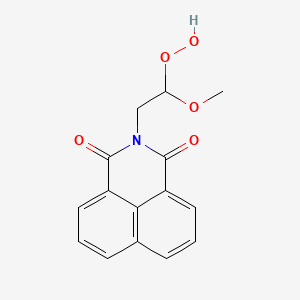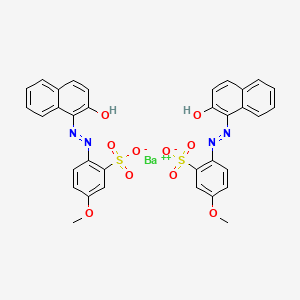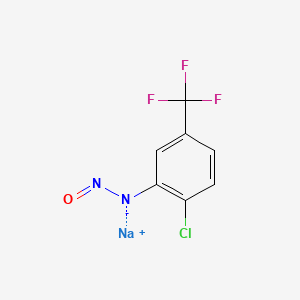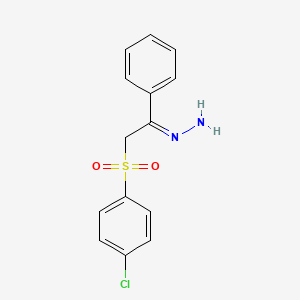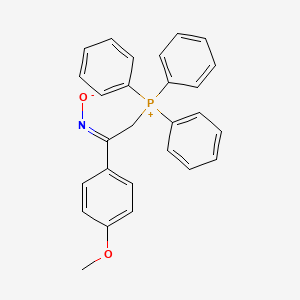
3-(4-Methoxyphenyl)-5,5,5-triphenyl-4,5-dihydro-1,2,5lambda(5)-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 304610 is a chemical compound with the molecular formula C27H24NO2P. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of NSC 304610 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific organic compounds under controlled conditions to form the core structure of NSC 304610.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or phosphorylation.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and quality.
Chemical Reactions Analysis
NSC 304610 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NSC 304610 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of NSC 304610 involves its interaction with specific molecular targets and pathways. It is known to influence ion channels and synaptic-related genes, which play a crucial role in neuronal excitability and synaptic transmission. This makes it a potential therapeutic agent for neurological disorders such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis .
Comparison with Similar Compounds
NSC 304610 can be compared with other similar compounds, such as:
NSC 125973: Another compound with similar structural features but different functional groups.
NSC 304611: A closely related compound with slight variations in its molecular structure.
NSC 304612: A compound with similar applications but different chemical properties
The uniqueness of NSC 304610 lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in certain applications.
Properties
CAS No. |
71426-74-9 |
|---|---|
Molecular Formula |
C27H24NO2P |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[(2Z)-2-(4-methoxyphenyl)-2-oxidoiminoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24NO2P/c1-30-23-19-17-22(18-20-23)27(28-29)21-31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/b28-27+ |
InChI Key |
RWUMFRIWGCGYPH-BYYHNAKLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/[O-])/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


